(S)-3-Hydroxy-9-methyldecanoyl-CoA

Enzyme Specificity Beta-oxidation Chiral Substrates

(S)-3-Hydroxy-9-methyldecanoyl-CoA is a coenzyme A thioester derivative characterized by a 10-carbon acyl chain with a methyl branch at the C9 position and a stereospecific (S)-hydroxyl group at the C3 position. This compound is classified as a medium-chain (S)-3-hydroxyacyl-CoA and is utilized primarily in biochemical research to investigate fatty acid β-oxidation pathways, enzymatic stereospecificity, and as a precursor in the biosynthesis of nonribosomal lipopeptide antibiotics.

Molecular Formula C32H56N7O18P3S
Molecular Weight 951.8 g/mol
Cat. No. B15548918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-9-methyldecanoyl-CoA
Molecular FormulaC32H56N7O18P3S
Molecular Weight951.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H56N7O18P3S/c1-19(2)8-6-5-7-9-20(40)14-23(42)61-13-12-34-22(41)10-11-35-30(45)27(44)32(3,4)16-54-60(51,52)57-59(49,50)53-15-21-26(56-58(46,47)48)25(43)31(55-21)39-18-38-24-28(33)36-17-37-29(24)39/h17-21,25-27,31,40,43-44H,5-16H2,1-4H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/t20-,21+,25+,26+,27-,31+/m0/s1
InChIKeyJDUWMWJXDWDAGG-WKKRHPGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Understanding (S)-3-Hydroxy-9-methyldecanoyl-CoA: A Specialized Coenzyme A Derivative for Metabolic and Biosynthetic Research


(S)-3-Hydroxy-9-methyldecanoyl-CoA is a coenzyme A thioester derivative characterized by a 10-carbon acyl chain with a methyl branch at the C9 position and a stereospecific (S)-hydroxyl group at the C3 position . This compound is classified as a medium-chain (S)-3-hydroxyacyl-CoA and is utilized primarily in biochemical research to investigate fatty acid β-oxidation pathways, enzymatic stereospecificity, and as a precursor in the biosynthesis of nonribosomal lipopeptide antibiotics [1].

Why (S)-3-Hydroxy-9-methyldecanoyl-CoA Cannot Be Simply Interchanged with Generic 3-Hydroxyacyl-CoAs


Generic substitution with unbranched or non-hydroxylated analogs fails due to the compound's unique structural features that dictate distinct biological interactions. The (S)-stereochemistry at the C3 position is critical for recognition by specific l-3-hydroxyacyl-CoA dehydrogenases, while the terminal methyl branch creates a steric block that alters the chain-length specificity of acyl-CoA binding pockets [1]. These features mean that a straight-chain (S)-3-hydroxydecanoyl-CoA or a branched but non-hydroxylated 9-methyldecanoyl-CoA cannot replicate the same enzyme kinetics or metabolic fate, making the precise chemical identity essential for reproducible research outcomes [2].

Quantitative Differentiation of (S)-3-Hydroxy-9-methyldecanoyl-CoA from Structural Analogs


Stereospecific Recognition by 3-Hydroxyacyl-CoA Dehydrogenases Favors (S)-Isomer

Mitochondrial l-3-hydroxyacyl-CoA dehydrogenase (HAD) exhibits a strict preference for (S)-3-hydroxyacyl-CoA substrates over the (R)-isomers [1]. While the K_m for (S)-3-hydroxydecanoyl-CoA is approximately 15 µM, the (R)-isomer shows negligible activity, leading to a selectivity factor exceeding 100-fold [1]. This stereochemical differentiation is conserved for methyl-branched analogs, making the (S)-configuration of the target compound a critical determinant for enzymatic studies.

Enzyme Specificity Beta-oxidation Chiral Substrates

Methyl Branch at C9 Alters Acyl-CoA Dehydrogenase Binding Affinity

Medium-chain acyl-CoA dehydrogenase (MCAD) from pig kidney binds straight-chain acyl-CoAs with a K_d that decreases linearly with chain length from 2 to 16 carbons [1]. The presence of a terminal methyl branch, as in the target compound, introduces steric hindrance that is predicted to increase the K_d by approximately 1.2–2.5 kcal/mol compared to the straight-chain analog decanoyl-CoA, based on the enzyme's sensitivity to chain shape [1]. This differential binding can alter metabolic flux and toxin production in biosynthetic pathways.

Substrate Specificity MCAD Binding Kinetics

Specific Acyl Donor for Octapeptin Antibiotic Biosynthesis

In the biosynthetic assembly of octapeptins, the N-terminal fatty acyl group is derived from a specific 3-hydroxy-9-methyldecanoyl-thioester intermediate [1]. The (S)-3-hydroxy-9-methyldecanoyl-CoA serves as the dedicated starter unit for the nonribosomal peptide synthetase (NRPS) modules that produce octapeptin C4, whereas the corresponding (R)-isomer is not activated by the dedicated acyl-CoA ligase [1]. This ensures correct incorporation into the final antibiotic.

Nonribosomal Peptide Synthesis Antibiotic Engineering Lipopeptide Assembly

Distinct Metabolic Fate Compared to Straight-Chain (S)-3-Hydroxydecanoyl-CoA

Straight-chain (S)-3-hydroxydecanoyl-CoA is a standard intermediate in mitochondrial β-oxidation, ultimately yielding acetyl-CoA. In contrast, the terminal methyl branch of the target compound directs it toward peroxisomal α-oxidation or, if it enters β-oxidation, produces propionyl-CoA as a chain-shortening product [1]. This metabolic divergence leads to distinct biomarker profiles, such as the accumulation of 3-hydroxy-9-methyldecanoic acid in Pseudomonas maltophilia [2].

Fatty Acid Oxidation Peroxisomal Metabolism Branched-Chain Lipids

Optimal Procurement Scenarios for (S)-3-Hydroxy-9-methyldecanoyl-CoA


In Vitro Reconstitution of Octapeptin Antibiotic Biosynthesis

This compound is the required starter unit for the OctA NRPS module in octapeptin assembly [1]. It enables chemoenzymatic synthesis of octapeptin C4 and novel analogs to combat extensively drug-resistant Gram-negative bacteria such as Acinetobacter baumannii. Using the correct (S)-isomer is essential to avoid abortive initiation by the biosynthetic machinery.

Stereospecific Assays for 3-Hydroxyacyl-CoA Dehydrogenase (HAD)

The (S)-configuration at C3 makes this a valid substrate for l-3-hydroxyacyl-CoA dehydrogenase activity assays. It can be used to measure HAD kinetics in tissue homogenates or recombinant enzyme preparations without interference from d-specific enzymes, providing cleaner data than racemic mixtures.

Metabolic Tracing of Branched-Chain Fatty Acid Oxidation

The terminal methyl branch generates a unique propionyl-CoA cleavage product upon β-oxidation, allowing researchers to track peroxisomal vs. mitochondrial oxidation of branched-chain substrates [1]. This is valuable for studying metabolic disorders such as propionic acidemia or methylmalonic aciduria.

Probing MCAD Substrate Specificity and Binding Pocket Architecture

The methyl branch at C9 introduces steric bulk that alters the binding affinity for medium-chain acyl-CoA dehydrogenase. This makes the compound a useful probe for structure–activity relationship (SAR) studies on MCAD, helping to define the tolerance of the enzyme's hydrophobic binding pocket for chain branching.

Technical Documentation Hub

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